molecular formula C11H11N3 B1311250 3-Amino-2-phenylamino-pyridine CAS No. 41010-49-5

3-Amino-2-phenylamino-pyridine

Cat. No.: B1311250
CAS No.: 41010-49-5
M. Wt: 185.22 g/mol
InChI Key: OLQLKEGDKARDNO-UHFFFAOYSA-N
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Description

3-Amino-2-phenylamino-pyridine is an organic compound that belongs to the class of aminopyridines This compound is characterized by the presence of an amino group at the third position and a phenylamino group at the second position of the pyridine ring

Scientific Research Applications

3-Amino-2-phenylamino-pyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

Safety data sheets suggest that similar compounds may be harmful if swallowed, in contact with skin, or if inhaled . They may also cause skin and eye irritation .

Future Directions

Future research could focus on the potential applications of “3-Amino-2-phenylamino-pyridine” and its derivatives in medicinal chemistry, given the broad spectrum of activities exhibited by similar compounds .

Mechanism of Action

Target of Action

3-Amino-2-phenylamino-pyridine, also known as 2-N-phenylpyridine-2,3-diamine, is a pyrimidine derivative. Pyrimidines are known to have a broad spectrum of pharmacological effects, including anti-inflammatory and anticancer activities. The primary targets of this compound are certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . In the context of cancer, it targets protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

The compound’s mode of action is attributed to its inhibitory response against the expression and activities of its targets . In the case of inflammation, it inhibits the inflammatory mediators, thereby reducing inflammation . For cancer, it inhibits protein kinases, thereby altering cell growth, migration, differentiation, apoptosis, and death .

Biochemical Pathways

The affected pathways include those involved in inflammation and cancer. In inflammation, the compound inhibits the biochemical pathways involving the inflammatory mediators, thereby reducing inflammation . In cancer, it inhibits the signaling pathways of protein kinases, thereby controlling cell growth, differentiation, migration, and metabolism .

Pharmacokinetics

Pyrimidine-based drugs are known for their potency, affinity, and improved medicinal chemistry properties . These properties could potentially impact the bioavailability of the compound.

Result of Action

The result of the compound’s action is the reduction of inflammation and control of cell growth in cancer. By inhibiting the inflammatory mediators, it reduces inflammation . By inhibiting protein kinases, it controls cell growth, differentiation, migration, and metabolism, thereby potentially inhibiting the growth of cancer cells .

Biochemical Analysis

Biochemical Properties

3-Amino-2-phenylamino-pyridine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit cytotoxic properties against tumor cells, which is attributed to its interaction with tubulin and microtubule structures . The interaction of this compound with tubulin disrupts the microtubule dynamics, leading to the inhibition of cell division and induction of apoptosis in cancer cells. Additionally, this compound has been found to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound induces apoptosis by disrupting the microtubule network and inhibiting cell division . It also affects cell signaling pathways by inhibiting the activity of kinases, leading to altered gene expression and cellular metabolism. The impact of this compound on cell signaling pathways includes the downregulation of pro-survival signals and the upregulation of pro-apoptotic signals, which collectively contribute to its cytotoxic effects .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the tubulin protein, preventing its polymerization into microtubules . This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. Additionally, this compound inhibits the activity of specific kinases by binding to their active sites, thereby blocking their catalytic functions . This inhibition of kinase activity results in altered phosphorylation states of downstream targets, leading to changes in gene expression and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is crucial for its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, allowing for consistent results in in vitro and in vivo experiments . Over time, the compound’s cytotoxic effects on cancer cells become more pronounced, leading to increased apoptosis and reduced cell viability . Long-term exposure to this compound has also been associated with sustained inhibition of kinase activity and altered cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits moderate cytotoxic effects, leading to partial inhibition of tumor growth . At higher doses, this compound induces significant cytotoxicity, resulting in substantial tumor regression . . Therefore, careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its biotransformation and elimination. This compound is metabolized by liver enzymes, leading to the formation of various metabolites . The primary metabolic pathway involves the oxidation of the amino groups, followed by conjugation with glucuronic acid or sulfate . These metabolites are then excreted through the urine. The interaction of this compound with metabolic enzymes can also affect metabolic flux and the levels of other metabolites in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms, involving transporters such as organic cation transporters . Once inside the cells, this compound binds to intracellular proteins, which facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within specific tissues are influenced by its interactions with binding proteins and transporters .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Additionally, this compound can be found in the nucleus, where it may influence gene expression by interacting with nuclear proteins . The targeting of this compound to specific subcellular compartments is facilitated by post-translational modifications and targeting signals that direct it to its sites of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-phenylamino-pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with aniline in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol or dimethylformamide (DMF). The resulting intermediate is then treated with ammonia or an amine source to introduce the amino group at the third position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-phenylamino-pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or sulfonyl chlorides (RSO2Cl) are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include nitroso, nitro, and various substituted derivatives of this compound.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyridine: Lacks the phenylamino group, making it less versatile in certain applications.

    3-Aminopyridine: Similar structure but without the phenylamino group, leading to different reactivity and applications.

    2-Phenylaminopyridine: Similar but lacks the amino group at the third position, affecting its chemical behavior.

Uniqueness

3-Amino-2-phenylamino-pyridine is unique due to the presence of both amino and phenylamino groups on the pyridine ring. This dual functionality enhances its reactivity and allows for a broader range of chemical modifications and applications compared to its similar counterparts.

Properties

IUPAC Name

2-N-phenylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h1-8H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQLKEGDKARDNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443365
Record name 3-Amino-2-phenylamino-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41010-49-5
Record name 3-Amino-2-phenylamino-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-N-phenylpyridine-2,3-diamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A procedure similar to that described in Example 6 was repeated, except that 6.9 g of 3-nitro-2-phenylaminopyridine (prepared as described in Preparation 83) was hydrogenated in a mixture of 150 ml of ethanol and 50 ml of dioxane in the presence of 1.38 g of 10% w/w palladium-on-charcoal. After working up the product as described in Example 6, 4.2 g of the title compound, melting at 137°-140° C., were obtained.
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of (3-nitropyridin-2-yl)phenylamine (2.49 g, 0.0116 mol) and 10% Pd/C (40 mg) in EtOAc (100 mL) was degassed with a stream of nitrogen and then stirred at RT under a hydrogen atmosphere for 16 h. The suspension was then filtered through a pad of Celite® and then the filtrate was concentrated in vacuo affording N2-Phenylpyridine-2,3-diamine as a white solid (2.06 g, 96%). LCMS: RT 1.15 min [M+H]+ 186.0.
Quantity
2.49 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mg
Type
catalyst
Reaction Step One

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